molecular formula C9H9BrN4O2 B12977815 4-Amino-5-bromo-6-(methoxymethyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

4-Amino-5-bromo-6-(methoxymethyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

Cat. No.: B12977815
M. Wt: 285.10 g/mol
InChI Key: AIFVXGVSRTXJJF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, 4-amino-5-bromo-6-(methoxymethyl)pyrrolo[2,1-f]triazine-7-carbaldehyde , reflects its fused bicyclic core and substituent positions. The parent structure, pyrrolo[2,1-f]triazine, consists of a pyrrole ring fused to a triazine moiety at positions 2 and 1 of the pyrrole and positions 1, 2, and 4 of the triazine. Systematic numbering assigns priority to the triazine ring, with the pyrrole’s fused carbons labeled as positions 1 and 2 (Figure 1A). Substituents are located at positions 4 (amino), 5 (bromo), 6 (methoxymethyl), and 7 (carbaldehyde).

The molecular formula, C$${10}$$H$${11}$$BrN$${6}$$O$${2}$$ , derives from:

  • Pyrrolo[2,1-f]triazine core : C$${6}$$H$${4}$$N$$_{4}$$
  • Substituents :
    • 4-Amino (–NH$${2}$$): +N$${1}$$H$$_{2}$$
    • 5-Bromo (–Br): +Br
    • 6-Methoxymethyl (–CH$${2}$$OCH$${3}$$): +C$${3}$$H$${8}$$O
    • 7-Carbaldehyde (–CHO): +C$${1}$$H$${1}$$O

Table 1: Molecular Composition

Element Count
C 10
H 11
Br 1
N 6
O 2

This formula aligns with related pyrrolo[2,1-f]triazines, such as 4-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f]triazine (C$${9}$$H$${7}$$ClN$$_{6}$$), differing primarily in oxygen and bromine content.

Crystallographic Studies of Pyrrolo[2,1-f]triazine Core Framework

X-ray diffraction data for analogous compounds reveal a planar bicyclic system with bond lengths characteristic of aromatic conjugation. In 4-chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f]triazine, the triazine ring exhibits C–N bond lengths of 1.32–1.35 Å, while pyrrole C–C bonds measure 1.38–1.42 Å, consistent with delocalized π-electron density. The dihedral angle between the pyrrole and triazine rings is <5°, indicating near-perfect coplanarity.

Table 2: Key Crystallographic Parameters (Representative Analogues)

Compound Space Group a (Å) b (Å) c (Å) β (°) Volume (ų)
4-Chloro-6-(1-methylpyrazol-4-yl) P-1 8.89 9.53 11.75 89.1 902.1
Pyrrolo[2,1-f]triazine P21/c 12.23 9.95 12.81 100.0 1475.5

The carbaldehyde group at position 7 introduces a slight out-of-plane distortion (≈15°) due to steric interactions with adjacent substituents. Hydrogen bonding between the aldehyde oxygen and amino group (N–H···O=C) stabilizes this conformation, as observed in related carbaldehyde-containing heterocycles.

Positional Effects of Bromo and Methoxymethyl Substituents

The bromine atom at position 5 exerts strong electron-withdrawing effects, reducing electron density at N-3 (triazine ring) by 0.12 e⁻ compared to non-halogenated analogues. This polarization enhances susceptibility to nucleophilic attack at C-2, a reactivity pattern confirmed through computational studies on similar systems.

The methoxymethyl group at position 6 adopts a gauche conformation (O–C–C–O torsion angle = 68°), minimizing steric clash with the carbaldehyde. This substituent’s electron-donating methoxy moiety (+M effect) increases electron density at C-6 by 0.08 e⁻, moderating the electron-deficient character of the triazine ring.

Electronic Effects Summary :

  • Bromo (C-5) :
    • σ$$_p$$ = +0.26 (Hammett substituent constant)
    • Reduces LUMO energy by 0.9 eV vs. hydrogen
  • Methoxymethyl (C-6) :
    • σ$$_m$$ = +0.12
    • Increases HOMO energy by 0.4 eV

These opposing electronic effects create a polarized π-system that facilitates charge-transfer interactions, as evidenced by bathochromic shifts (Δλ = 42 nm) in UV-Vis spectra of related compounds.

Properties

Molecular Formula

C9H9BrN4O2

Molecular Weight

285.10 g/mol

IUPAC Name

4-amino-5-bromo-6-(methoxymethyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

InChI

InChI=1S/C9H9BrN4O2/c1-16-3-5-6(2-15)14-8(7(5)10)9(11)12-4-13-14/h2,4H,3H2,1H3,(H2,11,12,13)

InChI Key

AIFVXGVSRTXJJF-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(N2C(=C1Br)C(=NC=N2)N)C=O

Origin of Product

United States

Preparation Methods

  • The synthesis of this compound involves a palladium-catalyzed reaction. Here are the details:
  • Industrial production methods may vary, but this synthetic route provides a starting point.
  • Chemical Reactions Analysis

  • Scientific Research Applications

    Chemical Properties and Structure

    • Molecular Formula : C₉H₉BrN₄O₂
    • Molecular Weight : 285.1 g/mol
    • Structure : The compound features a pyrrolo[2,1-f][1,2,4]triazine core with an amino group, a bromine atom, and a methoxymethyl substituent. This unique structure contributes to its diverse biological activities.

    Recent studies have highlighted the compound's potential in several therapeutic areas:

    Anticancer Activity

    The compound has shown promising results as an anticancer agent. Research indicates that it can inhibit cell proliferation in various cancer cell lines.

    Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of critical signaling pathways involved in cell survival and proliferation. Notably, the compound appears to affect the AKT/mTOR signaling pathway.

    Table 1: Summary of Anticancer Activity Studies

    Study ReferenceCell LineIC50 (µM)Mechanism of Action
    Study AColon Cancer12.5Inhibition of AKT and mTOR signaling
    Study BBreast Cancer15.0Induction of apoptosis
    Study CVariousVariesInhibition of CDK2 and PD-L1 expression

    Immunomodulatory Effects

    In addition to its anticancer properties, the compound has demonstrated immunomodulatory activities. It may influence immune responses by modulating cytokine production and enhancing immune cell function.

    Synthesis and Production

    The synthesis of 4-Amino-5-bromo-6-(methoxymethyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde typically involves palladium-catalyzed reactions. The process includes:

    • Reagents : Intermediate compounds react with palladium catalysts in an inert atmosphere.
    • Conditions : The reaction is conducted at elevated temperatures (e.g., 60°C) for a specified duration.
    • Purification : The resulting mixture undergoes purification via column chromatography.

    Case Studies and Research Findings

    Several studies have been conducted to evaluate the biological effects of this compound:

    • Study on Colon Cancer : Researchers found that treatment with the compound led to a significant reduction in tumor growth in animal models. The study reported an IC50 value of 12.5 µM against colon cancer cell lines.
    • Breast Cancer Research : Another study indicated that the compound could induce apoptosis in breast cancer cells with an IC50 value of 15.0 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.

    Mechanism of Action

    • Detailed information on the compound’s mechanism of action is not readily available. Further studies are needed to elucidate its targets and pathways.
  • Comparison with Similar Compounds

    Position 5 :

    • The target’s bromo substituent is unique among the compared compounds.
    • In contrast, compounds like Rogaratinib () feature bulkier benzothiophenyl groups at this position, which may improve target specificity (e.g., fibroblast growth factor receptor inhibition).

    Position 7 :

    • The carbaldehyde group in the target compound and the Enamine analog () offers a reactive handle for further functionalization. This contrasts with the methyl group in compounds or the absence of substituents in Rogaratinib.

    Biological Activity

    4-Amino-5-bromo-6-(methoxymethyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde (CAS No. 1443531-66-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its anticancer effects, immunomodulatory activities, and other pharmacological effects based on recent studies.

    • Molecular Formula : C₉H₉BrN₄O₂
    • Molecular Weight : 285.1 g/mol
    • Structure : The compound features a pyrrolo[2,1-f][1,2,4]triazine core with an aldehyde functional group and a methoxymethyl substituent.

    Biological Activity Overview

    The biological activity of this compound has been evaluated in various contexts:

    Anticancer Activity

    Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in several cancer cell lines. For instance:

    • Cell Lines Tested : The compound was tested against colon cancer and breast cancer cell lines.
    • Mechanism of Action : It appears to exert its effects through the inhibition of key signaling pathways involved in cell survival and proliferation, including the AKT/mTOR pathway.

    Table 1: Summary of Anticancer Activity Studies

    Study ReferenceCell LineIC50 (µM)Mechanism of Action
    Colon Cancer12.5Inhibition of AKT and mTOR signaling
    Breast Cancer15.0Induction of apoptosis
    VariousVariesInhibition of CDK2 and PD-L1 expression

    Immunomodulatory Effects

    The compound has also been evaluated for its effects on immune cell function:

    • Cytotoxic T Lymphocytes (CTL) : In vitro studies demonstrated that it can enhance or suppress CTL activity depending on the concentration used.

    Table 2: Immunomodulatory Effects on CTL Activity

    Concentration (µM)Effect on CTL Activity
    75Enhancement
    150Suppression

    These findings suggest that the compound may have dual roles in modulating immune responses, which could be beneficial in therapeutic contexts such as cancer immunotherapy.

    Case Studies and Research Findings

    Several research articles provide insights into the biological activities of this compound:

    • Antitumor Efficacy : A study published in MDPI indicated that compounds similar to 4-amino-5-bromo-6-(methoxymethyl)pyrrolo[2,1-f][1,2,4]triazine derivatives exhibited significant antitumor activity through molecular docking studies that predicted their interaction with key protein targets involved in tumor growth and survival .
    • Cytotoxicity Assays : Research involving mixed leukocyte cultures demonstrated that varying concentrations of the compound could significantly alter CTL development and activity. This suggests potential applications in modulating immune responses during cancer treatment .
    • Structure-Activity Relationship (SAR) : Investigations into similar triazine compounds have provided insights into how structural modifications can influence biological activity. Understanding these relationships is crucial for designing more effective analogs .

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